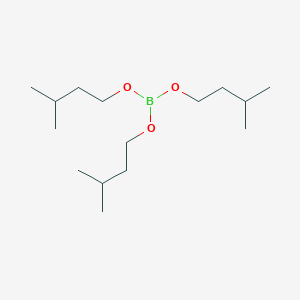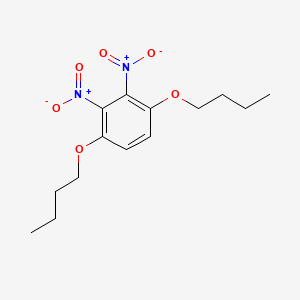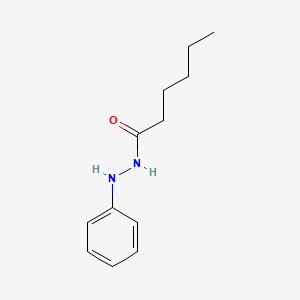
N-Phenylhexanehydrazonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylhexanehydrazonic acid is an organic compound characterized by the presence of a phenyl group attached to a hexanehydrazonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylhexanehydrazonic acid typically involves the reaction of phenylhydrazine with hexanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Phenylhexanehydrazonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazonic acid to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenylhexanehydrazonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Phenylhexanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Phenylhydrazine: A related compound with similar reactivity but different applications.
Hexanoic Acid: The parent acid used in the synthesis of N-Phenylhexanehydrazonic acid.
Hydrazones: A class of compounds with similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a hexanehydrazonic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
4133-92-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N'-phenylhexanehydrazide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-5-10-12(15)14-13-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,14,15) |
InChI Key |
JNYDNDYQMLMORH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


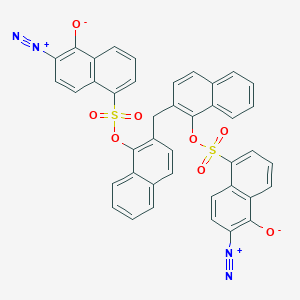
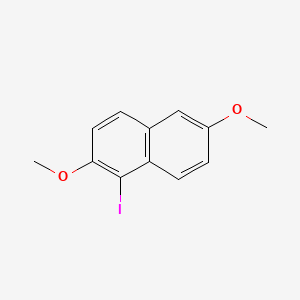
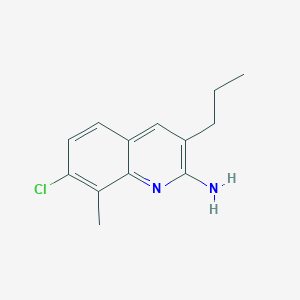
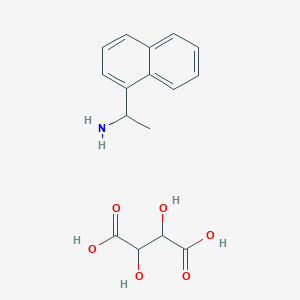
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

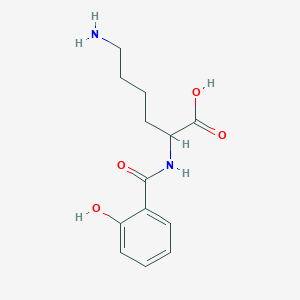
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
